molecular formula C23H19N5O3S2 B2639448 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 954590-06-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2639448
CAS No.: 954590-06-8
M. Wt: 477.56
InChI Key: ZBVYVPSFOFRAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxin core linked to an acetamide group via a sulfanyl bridge. The pyridazine ring at position 3 is substituted with a 4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl group, distinguishing it from structurally related analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c1-14-22(33-23(25-14)15-3-2-8-24-12-15)17-5-7-21(28-27-17)32-13-20(29)26-16-4-6-18-19(11-16)31-10-9-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVYVPSFOFRAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin core, followed by the introduction of the pyridazinyl and thiazolyl groups through a series of coupling reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogenated compounds and organometallic reagents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally related analogs (Table 1), focusing on substituent variations, molecular properties, and research findings.

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl (pyridazine-linked) Not explicitly provided* ~450 (estimated) Thiazole-pyridazine core; sulfur-rich scaffold
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl C22H19N5O4S 449.485 Triazole core with furylmethyl substituent; higher oxygen content
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl C20H19N5O3S 417.46 (calculated) Ethyl-substituted triazole; lower steric hindrance
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Methoxy-pyridin-3-amine; dimethylaminomethylphenyl C23H25N3O3 391.46 Pyridine-amine backbone; tertiary amine group enhancing solubility

*Molecular formula of the target compound can be inferred as ~C20H17N5O3S2 based on structural analysis.

Key Research Findings

Structural Impact on NMR Profiles : Comparative NMR studies of benzodioxin-linked compounds reveal that substituents alter chemical shifts in regions corresponding to protons near heterocyclic cores (e.g., positions 29–36 and 39–44) . The target compound’s thiazole-pyridazine group may induce distinct shifts compared to triazole analogs, aiding structural elucidation.

Bioactivity Correlations : While direct bioactivity data for the target compound are unavailable, triazole-containing analogs (e.g., compounds from and ) are often explored for enzyme inhibition due to their nitrogen-rich scaffolds . The thiazole moiety in the target compound could enhance metal-binding capacity or modulate pharmacokinetics.

Solubility and Molecular Weight: The target compound’s estimated molecular weight (~450 g/mol) aligns with triazole analogs but exceeds the pyridine-amine derivative (391.46 g/mol). The latter’s dimethylamino group improves aqueous solubility, suggesting that the target compound may require formulation optimization for in vivo applications .

Q & A

Basic: What are the key synthetic steps for preparing this compound, and how are intermediates characterized?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the benzodioxin core followed by sequential introduction of the pyridazine, thiazole, and acetamide moieties. Key steps include:

  • Thiazole formation : Cyclization of 4-methyl-2-(pyridin-3-yl)-1,3-thiazole via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives under reflux conditions .
  • Pyridazine coupling : Sulfur-mediated nucleophilic substitution (SNAr) to attach the thiazole-pyridazine intermediate to the acetamide linker .
  • Final acetylation : Reaction of the benzodioxin amine with a sulfanyl acetamide chloride derivative in anhydrous DMF .
    Characterization :
  • Intermediates are monitored via TLC and purified via column chromatography. Final compounds are validated using 1H^1H-/13C^{13}C-NMR, IR (for amide C=O stretch ~1650–1700 cm1^{-1}), and HPLC (purity >95%) .

Advanced: How can reaction conditions be optimized to improve yield in the pyridazine-thiazole coupling step?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance SNAr reactivity due to their ability to stabilize transition states .
  • Temperature control : Reactions performed at 80–100°C for 12–24 hours improve coupling efficiency while minimizing side reactions (e.g., hydrolysis of thioether linkages) .
  • Catalysis : Use of catalytic Cu(I) or Pd(0) to facilitate cross-coupling between heteroaromatic systems .
    Validation : Kinetic studies using 1H^1H-NMR to track reaction progress and DOE (Design of Experiments) to identify critical parameters (e.g., molar ratios, solvent volume) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy :
    • 1H^1H-NMR: Peaks at δ 2.5–3.0 ppm (CH3_3 in thiazole), δ 4.2–4.5 ppm (OCH2_2 in benzodioxin), and δ 8.0–9.0 ppm (pyridine protons) .
    • 13C^{13}C-NMR: Carbonyl signals at ~170 ppm (acetamide), aromatic carbons in 110–160 ppm range .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and rule out impurities .
  • IR spectroscopy : Amide I band (~1650 cm1^{-1}) and S-S/C-S stretches (~600–700 cm1^{-1}) .

Advanced: How can computational methods predict this compound’s reactivity or biological targets?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution in the thiazole-pyridazine core to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinase inhibitors due to pyridine-thiazole motifs) .
  • QSAR modeling : Correlates structural features (e.g., logP, polar surface area) with bioactivity data from analogs to prioritize synthetic targets .

Basic: What in vitro assays are recommended to evaluate its therapeutic potential?

Answer:

  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors, given benzodioxin’s similarity to neurotransmitter scaffolds) .

Advanced: How should researchers address contradictions in reported bioactivity data for structural analogs?

Answer:

  • Meta-analysis : Compare datasets across analogs (e.g., substituent effects on pyridine vs. benzene rings) to identify structure-activity trends .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Off-target profiling : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify confounding interactions .

Basic: What purification challenges arise during synthesis, and how are they resolved?

Answer:

  • Low solubility : The compound’s aromaticity and high molecular weight (~450–500 g/mol) necessitate use of DCM:MeOH (9:1) or THF:water mixtures for recrystallization .
  • Byproduct removal : Silica gel chromatography with gradient elution (hexane → ethyl acetate) separates unreacted thiazole intermediates .
  • Metal traces : Chelating agents (e.g., EDTA) in wash steps eliminate residual catalysts (e.g., Cu, Pd) .

Advanced: What strategies enhance stability during long-term storage?

Answer:

  • Lyophilization : Freeze-drying under inert atmosphere (N2_2) prevents oxidation of thioether bonds .
  • Additives : Include 1–2% BHT (butylated hydroxytoluene) in DMSO stocks to inhibit radical degradation .
  • Temperature control : Store at –80°C in amber vials to avoid photodegradation of the benzodioxin moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.